N-[2-(4-pyridyl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N-[2-(4-pyridyl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features a pyridine ring, a tetraazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-pyridyl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid with 2-(4-pyridyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-pyridyl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(4-pyridyl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-pyridyl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The pyridine and tetraazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The benzamide group may interact with proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-pyridyl)ethyl]ethanimidamide hydroiodide: Similar structure but different functional groups.
4,4’-Vinylenedipyridine: Contains pyridine rings but lacks the tetraazole and benzamide groups.
Imidazole-containing compounds: Share the heterocyclic ring structure but differ in specific functional groups and properties.
Uniqueness
N-[2-(4-pyridyl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to its combination of pyridine, tetraazole, and benzamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H14N6O |
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Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-(2-pyridin-4-ylethyl)-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H14N6O/c22-15(17-10-7-12-5-8-16-9-6-12)13-1-3-14(4-2-13)21-11-18-19-20-21/h1-6,8-9,11H,7,10H2,(H,17,22) |
InChI Key |
VDPCCCYXOGUHEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC2=CC=NC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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